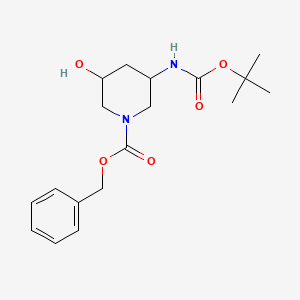

Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate is a synthetic compound that is used in a variety of scientific applications. It is a versatile molecule that can be used for a range of purposes, from synthesizing other compounds to studying biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Stereoselective Syntheses

Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate and its derivatives have been employed in stereoselective syntheses. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and related compounds have been reacted with L-selectride to yield cis isomers, which after the Mitsunobu reaction and alkaline hydrolysis, afford the corresponding trans isomers (Boev et al., 2015).

Deprotection in Peptide Synthesis

In peptide synthesis, the selective removal of the tert-butyloxycarbonyl group is crucial, especially in the presence of benzyloxycarbonyl groups, benzyl esters, and benzyl ethers. This process has been rendered more selective by using dilution with acetic acid or a mixture of phenol and p-cresol, which also suppresses unwanted alkylation of amino acid side chains (Bodanszky & Bodanszky, 2009).

Inhibitors for SARS-CoV Protease

Compounds like trifluoromethyl-β-amino alcohol, synthesized from derivatives of this compound, have been instrumental in creating peptides with inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), highlighting its relevance in medicinal chemistry (Sydnes et al., 2006).

Enzyme-catalyzed Kinetic Resolution

In enzymology and chiral chemistry, the compound has been used in the highly enantioselective kinetic resolution of piperidine hydroxy esters, a crucial step in synthesizing enantiomerically pure compounds. This process has been catalyzed by enzymes like Pseudomonas fluorescens lipase and Candida antarctica lipase A (Solymár et al., 2004).

Crystal Structure Analysis

The compound has also been studied for its crystal structure to examine factors like N-methylation that influence peptide conformation, providing insights into structural biology and materials science (Jankowska et al., 2002).

Propiedades

IUPAC Name |

benzyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-15(21)11-20(10-14)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMECQHMKXNXZRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2409538.png)

![(E)-2-(4-Methylphenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2409539.png)

![Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2409542.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409545.png)

![3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409546.png)

![2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid](/img/structure/B2409548.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2409552.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2409554.png)

![ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2409556.png)